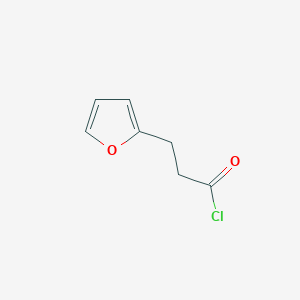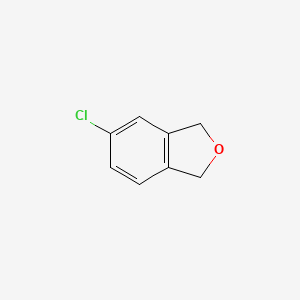
2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are widely used in various chemical processes due to their ability to act as intermediates in organic synthesis. This compound is characterized by the presence of an octanoyl group attached to a phenyl ring, which is further connected to an ethyl group and a p-toluene sulfonate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 4-octanoylphenol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired sulfonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield corresponding alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to produce the corresponding phenol and sulfonic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products
Substitution: Various sulfonate derivatives.
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Hydrolysis: Phenols and sulfonic acids.
Applications De Recherche Scientifique
2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate involves its ability to act as a sulfonating agent. The sulfonate group can interact with various nucleophiles, leading to the formation of sulfonate esters or amides. This interaction is facilitated by the electrophilic nature of the sulfonate group, which makes it susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl p-toluene sulfonate
- Methyl p-toluene sulfonate
- Propyl p-toluene sulfonate
- Isopropyl p-toluene sulfonate
Uniqueness
2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate is unique due to the presence of the octanoyl group, which imparts distinct chemical properties and reactivity compared to other sulfonates. This makes it particularly useful in specific synthetic applications where longer alkyl chains are required.
Propriétés
Formule moléculaire |
C23H30O4S |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
2-(4-octanoylphenyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H30O4S/c1-3-4-5-6-7-8-23(24)21-13-11-20(12-14-21)17-18-27-28(25,26)22-15-9-19(2)10-16-22/h9-16H,3-8,17-18H2,1-2H3 |
Clé InChI |
PSPWQJROWCGRES-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)C1=CC=C(C=C1)CCOS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Dodecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8523111.png)

![Dimethyl 4,7-dimethylpyrazolo[1,5-a]pyrazine-2,3-dicarboxylate](/img/structure/B8523123.png)

![5-[(3-Phenylprop-2-en-1-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B8523135.png)
![2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride](/img/structure/B8523141.png)
![1,2,3,4-Tetrahydropyrido[1,2-a]indole](/img/structure/B8523148.png)




![5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole](/img/structure/B8523198.png)
